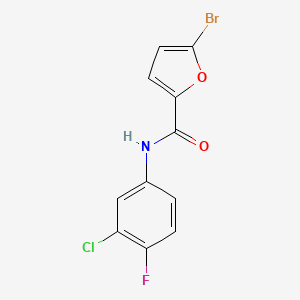

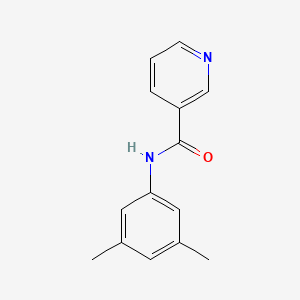

![molecular formula C19H22N6O2 B5546965 3-imidazo[1,2-a]pyridin-2-yl-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5546965.png)

3-imidazo[1,2-a]pyridin-2-yl-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines involves several methods, including "water-mediated" hydroamination and silver-catalyzed aminooxygenation, which produce methylimidazo[1,2-a]pyridines and imidazo[1,2-a]pyridine-3-carbaldehydes in good yields under aqueous and acetonitrile solvent conditions, respectively (Mohan, Rao, & Adimurthy, 2013). Another approach utilizes ethyl α-benzotriazolyl-α-morpholinoacetate for the synthesis of 3-amino-2-ethoxycarbonyl imidazo[1,2-a]pyridine derivatives, indicating the versatility of starting materials and catalysts in synthesizing such compounds (Yang et al., 2015).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been established through various characterization techniques, including single crystal X-ray diffraction studies. These studies have confirmed the molecular frameworks of synthesized compounds, revealing the influence of substitutions on the imidazo[1,2-a]pyridine core (Fulwa & Manivannan, 2012).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo various chemical reactions, including regiospecific syntheses that yield substituted derivatives. These reactions highlight the chemical versatility and reactivity of the imidazo[1,2-a]pyridine scaffold, allowing for functionalization and modifications tailored to specific applications (Katritzky, Xu, & Tu, 2003).

科学的研究の応用

Synthesis Techniques

Research has focused on innovative synthesis methods for imidazo[1,2-a]pyridines, highlighting the importance of efficient and environmentally friendly approaches. For example, water-mediated hydroamination and silver-catalyzed aminooxygenation have been explored for the synthesis of methylimidazo[1,2-a]pyridines without any deliberate addition of catalysts, demonstrating the adaptability of synthesis methods to produce imidazo[1,2-a]pyridine derivatives under varying conditions (Darapaneni Chandra Mohan et al., 2013).

Therapeutic Applications

Imidazo[1,2-a]pyridine scaffolds are recognized for their "drug prejudice" due to their broad range of applications in medicinal chemistry, including roles in anticancer, antimicrobial, antiviral, and other therapeutic areas. The structural versatility of this scaffold allows for the development of novel therapeutic agents, underscoring its significance in drug discovery (A. Deep et al., 2016).

Anticholinesterase Potential

Certain imidazo[1,2-a]pyridine-based compounds have shown potential in treating heart and circulatory failures, with derivatives being explored for pharmaceutical uses. Studies have evaluated the anticholinesterase potential of these compounds, suggesting their relevance in therapeutic contexts beyond their established applications (Huey Chong Kwong et al., 2019).

Functionalization and Medicinal Relevance

Research into the functionalization of imidazo[1,2-a]pyridines has aimed to enhance their biological activity for pharmaceutical applications. Efforts to develop new methods for the synthesis of these compounds using readily available substrates and catalysts under mild conditions highlight the ongoing exploration of their medicinal relevance (Chitrakar Ravi et al., 2017).

作用機序

将来の方向性

特性

IUPAC Name |

3-imidazo[1,2-a]pyridin-2-yl-N-[(6-morpholin-4-ylpyrimidin-4-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2/c26-19(5-4-15-13-25-6-2-1-3-17(25)23-15)20-12-16-11-18(22-14-21-16)24-7-9-27-10-8-24/h1-3,6,11,13-14H,4-5,7-10,12H2,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMCROLWBMCGKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)CNC(=O)CCC3=CN4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-imidazo[1,2-a]pyridin-2-yl-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[5-(hydroxymethyl)-2-furoyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546887.png)

![3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5546903.png)

![methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate](/img/structure/B5546909.png)

![N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546927.png)

![5-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2-furamide hydrochloride](/img/structure/B5546946.png)

![4-methyl-2-[(2-phenyl-4-quinazolinyl)amino]phenol](/img/structure/B5546956.png)

![5-ethyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546964.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5546982.png)

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5546990.png)